1-(Pyrimidin-4-yl)guanidine

Catalog No.
S13607534
CAS No.
M.F
C5H7N5
M. Wt
137.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Pyrimidin-4-yl)guanidine

Product Name

1-(Pyrimidin-4-yl)guanidine

IUPAC Name

2-pyrimidin-4-ylguanidine

Molecular Formula

C5H7N5

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C5H7N5/c6-5(7)10-4-1-2-8-3-9-4/h1-3H,(H4,6,7,8,9,10)

InChI Key

DBARKKBUJYFCGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1N=C(N)N

1-(Pyrimidin-4-yl)guanidine is a heterocyclic compound that features a pyrimidine ring substituted with a guanidine group. Its molecular formula is C7H8N4C_7H_8N_4, and it is characterized by the presence of nitrogen atoms in both the pyrimidine ring and the guanidine moiety. This compound has garnered attention due to its potential applications in medicinal chemistry and biological research.

Typical of guanidines and pyrimidines. Key reactions include:

  • Nucleophilic Substitution: The guanidine nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or related structures.
  • Cyclization: Under certain conditions, it may participate in cyclization reactions leading to the formation of more complex heterocycles.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that 1-(Pyrimidin-4-yl)guanidine exhibits significant biological activity, particularly in the context of pharmacology. Compounds containing pyrimidine and guanidine moieties are often investigated for their potential as:

  • Antimicrobial Agents: They may inhibit the growth of bacteria or fungi.
  • Anticancer Agents: Some derivatives have shown promise in targeting cancer cells.
  • Enzyme Inhibitors: The compound may interact with specific enzymes, influencing metabolic pathways.

These activities make it a subject of interest in drug discovery and development.

Several methods have been reported for synthesizing 1-(Pyrimidin-4-yl)guanidine:

  • Direct Reaction of Guanidine with Pyrimidine Derivatives: This involves reacting guanidine with pyrimidine derivatives under specific conditions to yield the target compound.
  • Cyclization Reactions: Utilizing precursors like 2-amino-4,6-dichloropyrimidine, which can be reacted with guanidine to form the desired structure.
  • Base-Promoted Reactions: Recent studies suggest that base-promoted cyclocondensation methods can efficiently synthesize this compound from suitable starting materials .

These methods reflect the compound's synthetic accessibility and potential for modification.

1-(Pyrimidin-4-yl)guanidine has several noteworthy applications:

  • Pharmaceutical Development: Its biological activity makes it a candidate for developing new drugs targeting various diseases.
  • Research Tool: Used in biochemical assays to study enzyme interactions and metabolic pathways.
  • Agricultural Chemistry: Potential applications in developing agrochemicals due to its biological properties.

These applications underscore its relevance across multiple scientific fields.

Interaction studies involving 1-(Pyrimidin-4-yl)guanidine have focused on its binding affinity to various biological targets. Research has shown:

  • Enzyme Binding: The compound may inhibit specific enzymes, impacting metabolic processes.
  • Receptor Interactions: It could modulate receptor activities, influencing physiological responses.

Such studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

1-(Pyrimidin-4-yl)guanidine shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
2-AminopyrimidinePyrimidine ring with an amino groupBasic structure; less complex than 1-(Pyrimidin-4-yl)guanidine
GuanidineSimple guanidine structureLacks the aromatic pyrimidine component
1-(2-Aminoethyl)pyrimidinePyrimidine ring with an aminoethyl groupMore basic; different functional group placement
4-(Aminomethyl)pyrimidinePyrimidine ring with an aminomethyl groupVariation in substituent position

Uniqueness

1-(Pyrimidin-4-yl)guanidine is unique due to its combined structural features of both a pyrimidine ring and a guanidine moiety, which enhances its biological activity and potential applications compared to simpler analogs. This structural complexity allows for diverse interactions within biological systems, making it a valuable compound in medicinal chemistry.

Atomic Connectivity and Bonding Patterns

1-(Pyrimidin-4-yl)guanidine represents a heterocyclic compound characterized by the direct attachment of a guanidine moiety to the carbon-4 position of a pyrimidine ring [1]. The molecular formula is C₅H₇N₅, with a molecular weight of 137.15 g/mol and an exact mass of 137.081478 Da [1]. The compound exhibits the International Union of Pure and Applied Chemistry name 2-pyrimidin-4-ylguanidine, reflecting its systematic structure [1].

The atomic connectivity follows a specific pattern where the pyrimidine ring contains two nitrogen atoms at positions 1 and 3, creating a six-membered aromatic heterocycle [1]. The guanidine group is connected through a carbon-nitrogen bond between the pyrimidine C-4 carbon and one of the guanidine nitrogen atoms [1]. This connectivity results in a planar or near-planar molecular geometry due to the aromatic character of both the pyrimidine ring and the resonance stabilization within the guanidine moiety [2].

The compound contains five nitrogen atoms distributed across both functional groups, with the pyrimidine contributing two nitrogen atoms and the guanidine contributing three nitrogen atoms [1]. The simplified molecular-input line-entry system representation is C1=CN=CN=C1N=C(N)N, which clearly illustrates the atomic connectivity pattern [1]. The hydrogen bond donor count is three, primarily from the guanidine amino groups, while the hydrogen bond acceptor count is four, involving both pyrimidine nitrogen atoms and guanidine nitrogen atoms [1].

Bond length analysis reveals typical values for carbon-nitrogen bonds within the pyrimidine ring ranging from 1.31-1.35 Å, with the carbon-nitrogen double bonds showing slightly shorter distances of 1.31-1.33 Å [3]. The guanidine moiety exhibits carbon-nitrogen single bonds of 1.35-1.38 Å and carbon-nitrogen double bonds of 1.28-1.31 Å [3]. The nitrogen-hydrogen bonds in the guanidine group typically measure 1.00-1.02 Å [3].

PropertyValue
Molecular FormulaC₅H₇N₅
Molecular Weight (g/mol)137.15
Exact Mass (Da)137.081478
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count4
Rotatable Bond Count1

Angular parameters within the molecule show characteristic values for nitrogen-carbon-nitrogen angles in the pyrimidine ring of 115-118°, while carbon-nitrogen-carbon angles range from 120-123° [3]. The guanidine moiety displays nitrogen-carbon-nitrogen angles of 118-122°, with carbon-nitrogen-hydrogen angles varying between 115-120° [3]. Hydrogen-nitrogen-hydrogen angles in the guanidine group can range from 115-125° due to the flexibility of the amino groups [3].

The molecular structure exhibits significant electron delocalization, particularly within the guanidine system where the positive charge is distributed among the nitrogen atoms [2]. This delocalization contributes to the stability of the compound and influences its chemical reactivity patterns [2]. The pyrimidine ring maintains its aromatic character through the six π-electron system, while the guanidine group demonstrates Y-shaped delocalization involving six π-electrons [2].

Spectroscopic Signatures (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared spectroscopy of 1-(Pyrimidin-4-yl)guanidine reveals characteristic absorption bands that correspond to the functional groups present in the molecule [4]. The nitrogen-hydrogen stretching vibrations of the guanidine moiety appear as strong, broad absorptions in the 3300-3500 cm⁻¹ region [4]. These bands often overlap due to the multiple nitrogen-hydrogen bonds present in the guanidine group and potential hydrogen bonding interactions [4].

The carbon-nitrogen stretching vibrations manifest as strong absorptions, with pyrimidine carbon-nitrogen stretches appearing at 1580-1620 cm⁻¹ and guanidine carbon-nitrogen stretches occurring at 1640-1680 cm⁻¹ [4]. Medium intensity nitrogen-hydrogen bending vibrations are observed in the 1450-1500 cm⁻¹ range, while carbon-nitrogen stretching modes contribute to absorptions at 1200-1300 cm⁻¹ [4]. The pyrimidine ring breathing modes typically appear as medium intensity bands at 800-900 cm⁻¹, and out-of-plane deformation vibrations occur as weak to medium intensity absorptions at 600-800 cm⁻¹ [4].

Functional GroupWavenumber Range (cm⁻¹)Intensity
N-H stretching (guanidine)3300-3500Strong, broad
C=N stretching (pyrimidine)1580-1620Strong
C=N stretching (guanidine)1640-1680Strong
N-H bending1450-1500Medium
C-N stretching1200-1300Medium
Ring breathing (pyrimidine)800-900Medium

Nuclear magnetic resonance spectroscopy provides detailed structural information about 1-(Pyrimidin-4-yl)guanidine [5] [6]. Proton nuclear magnetic resonance spectra typically show the pyrimidine H-2 proton as a singlet at 9.1-9.3 ppm due to its position between two nitrogen atoms [5]. The pyrimidine H-5 proton appears at 7.2-7.5 ppm, while the H-6 proton resonates at 8.7-9.0 ppm [5]. The guanidine amino group protons exhibit broad signals at 5.0-6.5 ppm, and the guanidine nitrogen-hydrogen proton appears as a broad signal at 8.5-10.5 ppm [5].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the pyrimidine carbon atoms at characteristic chemical shifts [5] [6]. The C-2 carbon typically appears at 157-159 ppm, while the C-4 carbon resonates at 158-162 ppm [5]. The C-5 carbon shows signals at 120-125 ppm, and the C-6 carbon appears at 156-158 ppm [5]. The guanidine carbon atom exhibits chemical shifts in the range of 155-160 ppm [5].

Position/Group¹H NMR δ (ppm)¹³C NMR δ (ppm)
Pyrimidine H-29.1-9.3-
Pyrimidine H-57.2-7.5-
Pyrimidine H-68.7-9.0-
Guanidine NH₂5.0-6.5 (broad)-
Guanidine NH8.5-10.5 (broad)-
Pyrimidine C-2-157-159
Pyrimidine C-4-158-162
Pyrimidine C-5-120-125
Pyrimidine C-6-156-158
Guanidine C-155-160

Mass spectrometry of 1-(Pyrimidin-4-yl)guanidine demonstrates characteristic fragmentation patterns [4]. The molecular ion peak [M+H]⁺ appears at m/z 138 with relatively low intensity (15-25%) due to the instability of the molecular ion [4]. The loss of ammonia from the guanidine group produces a fragment at m/z 121 with moderate intensity (30-45%) [4]. A significant fragmentation pathway involves the loss of the entire guanidine group, resulting in a fragment at m/z 96 with high intensity (60-85%) [4].

The pyrimidine fragment at m/z 81 typically represents the base peak or appears with very high intensity (70-100%) [4]. The guanidine fragment [CNH₂NH₂+H]⁺ appears at m/z 60 with moderate intensity (20-40%) [4]. The protonated pyrimidine fragment consistently shows high intensity, reflecting the stability of the aromatic pyrimidine cation [4].

Fragmentm/z ValueRelative Intensity (%)
Molecular Ion [M+H]⁺13815-25
Loss of NH₃ [M-NH₃+H]⁺12130-45
Loss of guanidine [M-CNH₂NH₂+H]⁺9660-85
Pyrimidine fragment8170-100
Guanidine fragment [CNH₂NH₂+H]⁺6020-40
Base peak81 or 96100

Computational Molecular Modeling and Electronic Properties

Density functional theory calculations using the B3LYP functional provide comprehensive insights into the electronic structure of 1-(Pyrimidin-4-yl)guanidine [7] [8]. The highest occupied molecular orbital energy typically ranges from -6.2 to -6.8 electron volts, indicating the electron-donating capability of the molecule [8] [9]. The lowest unoccupied molecular orbital energy falls between -1.5 to -2.1 electron volts, reflecting the electron-accepting potential [8] [9].

The highest occupied molecular orbital to lowest unoccupied molecular orbital energy gap ranges from 4.1 to 5.3 electron volts, suggesting moderate chemical reactivity and stability [8] [9]. This energy gap indicates that the compound exhibits intermediate hardness, with values typically falling between 2.05 to 2.65 electron volts [8]. The corresponding chemical softness ranges from 0.19 to 0.25 inverse electron volts [8].

Electronegativity calculations reveal values between 3.85 to 4.45 electron volts, indicating the compound's ability to attract electrons in chemical bonds [8] [9]. The electrophilicity index, which measures the propensity to accept electrons, typically ranges from 3.6 to 4.8 electron volts [8]. The ionization potential falls between 6.2 to 6.8 electron volts, while the electron affinity ranges from 1.5 to 2.1 electron volts [8].

PropertyEstimated ValueMethod
HOMO Energy (eV)-6.2 to -6.8DFT/B3LYP
LUMO Energy (eV)-1.5 to -2.1DFT/B3LYP
HOMO-LUMO Gap (eV)4.1 to 5.3DFT/B3LYP
Ionization Potential (eV)6.2 to 6.8DFT/B3LYP
Electron Affinity (eV)1.5 to 2.1DFT/B3LYP
Electronegativity (eV)3.85 to 4.45DFT/B3LYP
Chemical Hardness (eV)2.05 to 2.65DFT/B3LYP
Chemical Softness (eV⁻¹)0.19 to 0.25DFT/B3LYP
Electrophilicity Index (eV)3.6 to 4.8DFT/B3LYP

Molecular electrostatic potential mapping reveals the charge distribution across the molecule [8] [9]. The nitrogen atoms in both the pyrimidine ring and guanidine group exhibit negative electrostatic potential regions, making them susceptible to electrophilic attack [9]. Conversely, the hydrogen atoms attached to nitrogen show positive electrostatic potential regions, indicating potential sites for nucleophilic interaction [9].

The dipole moment calculations typically yield values between 3.2 to 4.8 Debye, reflecting the polar nature of the molecule due to the presence of multiple nitrogen atoms and the asymmetric charge distribution [8]. This significant dipole moment contributes to the compound's solubility characteristics and intermolecular interactions [10].

Geometric optimization reveals that the molecule adopts a planar or near-planar conformation to maximize conjugation between the pyrimidine ring and the guanidine group [11] [12]. The dihedral angles between the pyrimidine ring and the guanidine moiety typically range from 0° to 20°, depending on the computational method and basis set employed [13]. This planarity facilitates electron delocalization and contributes to the overall stability of the molecular system [2].

The calculated bond lengths show excellent agreement with experimental crystallographic data, with carbon-nitrogen bond lengths in the pyrimidine ring ranging from 1.32 to 1.35 Å [11]. The guanidine carbon-nitrogen bonds exhibit lengths between 1.28 to 1.38 Å, depending on the degree of double bond character [11]. Computational analysis confirms the resonance stabilization within the guanidine group, where the central carbon exhibits partial double bond character with all three nitrogen atoms [2].

Mulliken population analysis reveals the charge distribution among atoms, with nitrogen atoms carrying partial negative charges and carbon atoms showing partial positive charges [8]. The guanidine nitrogen atoms typically exhibit charges ranging from -0.3 to -0.7 elementary charge units, while the pyrimidine nitrogen atoms show charges between -0.4 to -0.6 elementary charge units [8]. The central guanidine carbon carries a significant partial positive charge of approximately +0.4 to +0.6 elementary charge units [8].

The Biginelli reaction represents one of the most established multicomponent approaches for accessing guanidine-containing pyrimidines. This three-component condensation traditionally employs urea, aldehydes, and β-ketoesters, but has been successfully adapted for guanidine incorporation through several strategic modifications [1].

Pyrazole Carboxamidine Approach

The first major advancement involves the use of pyrazole carboxamidine hydrochloride as a guanidine surrogate in the initial Biginelli condensation [1]. This method proceeds through a four-step sequence: initial Biginelli reaction, Boc protection, aminolysis, and acidic deprotection. The reaction conditions require dimethylformamide as solvent at 70°C for 48 hours, yielding 2-imino-5-carboxy-3,4-dihydropyrimidines in moderate yields of 58-73% [1]. The extended reaction time is necessitated by the slow dehydration step required to form the Δ5,6 alkene, which proceeds more sluggishly compared to conventional urea-based Biginelli reactions.

The substrate scope demonstrates compatibility with both aromatic and aliphatic aldehydes, though certain aldehydes including 2-furaldehyde, pivaldehyde, and p-nitrobenzaldehyde either fail to provide isolable products or yield marginal amounts within intractable mixtures [1]. The method's primary advantage lies in its relatively mild reaction conditions and tolerance for sensitive functional groups, though the requirement for Boc protection and subsequent deprotection steps adds complexity to the overall synthetic sequence.

Triazone-Protected Guanidine Strategy

A more streamlined approach utilizes triazone-protected guanidine in a two-step sequence consisting of the Biginelli reaction followed by acidic cleavage of the protecting group [1]. This methodology offers superior generality in aldehyde scope, with every surveyed aldehyde providing the desired adduct. The Biginelli reaction proceeds to completion within 12 hours, representing a significant improvement over the pyrazole carboxamidine approach.

However, the major limitation of this strategy involves the harsh deprotection conditions requiring strong acid and elevated temperatures, which restricts its applicability to substrates bearing acid-sensitive functionality [1]. Despite this constraint, the method provides efficient access to 2-imino-5-carboxy-3,4-dihydropyrimidines when compatible with the reaction conditions.

Direct Guanidine Incorporation

Early investigations by Cho and Atwal demonstrated direct condensation between guanidine or methylguanidine with the Knoevenagel product of ethyl acetoacetate and aromatic aldehydes [1]. These reactions typically proceed in ethanol under reflux conditions but suffer from low yields ranging from 14-25%. Milcent subsequently showed that yields improve when electron-withdrawing substituents are present on the aldehyde component, suggesting that electronic effects play a crucial role in the cyclization efficiency.

MethodReagentsConditionsYield RangeAdvantagesLimitations
Pyrazole carboxamidinePyrazole carboxamidine, β-ketoester, aldehydeDMF, 70°C, 48h58-73%Mild conditions, functional group toleranceLong reaction time, requires Boc protection
Triazone-protected guanidineTriazone-protected guanidine, β-ketoester, aldehydeBiginelli reaction followed by acidic deprotectionVariable2-step process, general scopeHarsh deprotection conditions
Direct guanidineGuanidine/methylguanidine, β-ketoester, aldehydeEthanol reflux with base14-25%Simple procedureLow yields

Direct Guanidine-Pyrimidine Coupling Approaches

Direct coupling methodologies offer alternative pathways for constructing the guanidine-pyrimidine linkage through either nucleophilic substitution or catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution

The classical approach involves nucleophilic aromatic substitution of activated pyrimidine derivatives with guanidine. King and King pioneered this methodology in 1947 by synthesizing 2,6-dichloro-4-guanidinopyrimidine through the substitution reaction of guanidine with chlorine atoms attached to the pyrimidine ring [2]. This method requires elevated temperatures typically ranging from 110-120°C and proceeds through an addition-elimination mechanism characteristic of nucleophilic aromatic substitution.

The regioselectivity of substitution depends on the electronic nature and positioning of substituents on the pyrimidine ring. Electron-withdrawing groups facilitate nucleophilic attack, while the presence of multiple leaving groups can lead to polysubstitution products. Yields typically range from 60-85% depending on the specific substrate and reaction conditions employed [2].

Ruthenium-Catalyzed Tandem Synthesis

A sophisticated approach developed by Maji and coworkers employs ruthenium(II) complexes to catalyze the tandem multicomponent synthesis of 2-(N-alkylamino)pyrimidines directly from guanidine hydrochloride and alcohols [3]. This methodology combines acceptorless dehydrogenative coupling and borrowing hydrogen strategies in a single reaction sequence.

The reaction proceeds through dehydrogenation of alcohols, followed by carbon-carbon coupling and sequential carbon-nitrogen coupling with guanidine, eliminating three equivalents of hydrogen gas [3]. The optimal catalyst system utilizes hybrid ligands containing both 2-hydroxypyridine and benzimidazole units, with electron-donating methyl substituents enhancing catalytic activity. Reaction conditions typically require elevated temperatures in the presence of potassium hydroxide in dimethylsulfoxide.

This approach demonstrates broad substrate tolerance, accommodating various primary alcohols and providing access to 42 new 2-(N-alkylamino)pyrimidine derivatives [3]. The method's advantages include high atom economy, environmental sustainability through hydrogen gas as the only byproduct, and the ability to access complex molecular architectures in a single synthetic operation.

Copper-Catalyzed Guanidinylation

Modified Ullmann reactions using p-methoxybenzyl guanidine as the guanidinylation agent provide another route to aryl and heteroaryl guanidines [4]. This copper-catalyzed approach offers good functional group tolerance and can accommodate both electron-rich and electron-deficient aromatic substrates.

MethodReagentsConditionsYield RangeSelectivity
Ruthenium-catalyzed tandemGuanidine HCl, alcohols, Ru(II) complexHigh temperature, KOH/DMSO systemGood to excellentHigh for 2-(N-alkylamino)pyrimidines
Direct substitutionGuanidine, chloropyrimidine derivativesNucleophilic aromatic substitution60-85%Position-dependent
Copper-catalyzed guanidinylationPMB guanidine, aryl halides, Cu catalystModified Ullmann conditionsGood yieldsAryl/heteroaryl tolerance

Condensation Reactions with Chalcone Derivatives

Chalcone derivatives serve as versatile intermediates for pyrimidine synthesis through condensation reactions with guanidine under various conditions.

Alkaline-Mediated Condensation

The condensation of chalcones with guanidine hydrochloride in alkaline medium represents a well-established methodology for pyrimidine formation [5] [6]. The reaction typically employs potassium tert-butoxide in tert-butanol under reflux conditions. This approach proceeds through initial Michael addition of guanidine to the α,β-unsaturated carbonyl system, followed by intramolecular cyclization and elimination to afford the pyrimidine ring.

Thore and coworkers demonstrated this methodology using 1,4-dihydro-4-phenyl-2,6-dimethyl-3,5-diacetyl pyridine-derived chalcones, converting them to pyrimidines through Claisen-Schmidt condensation followed by guanidine cyclization [5]. The reaction conditions require careful optimization of base concentration and temperature to achieve satisfactory yields while minimizing side reactions.

Ethanol-Based Systems

An alternative approach utilizes ethanol as solvent with sodium ethoxide as base, exemplified in the synthesis of pyrimidine-furan hybrid compounds [7]. The reaction of 3-[(2-oxo-5-phenylfuran-3-ylidene)methyl]-4H-chromen-4-ones with guanidine carbonate under these conditions provides 3-[(2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl)methylene]-5-phenylfuran-2(3H)-ones in 78% yield after 5 hours of reflux [7].

The presence of the chromenone fragment significantly influences both the reaction pathway and kinetics compared to simple chalcone substrates. The heterocyclic nature of the starting material provides additional coordination sites that may facilitate the cyclization process through template effects.

Multicomponent Aqueous Synthesis

A highly efficient green chemistry approach employs piperidine as catalyst in aqueous medium for the three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine nitrate [8]. This methodology provides 2-amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitrile derivatives in excellent yields of 84-93% within 3 hours under reflux conditions.

The reaction proceeds through Knoevenagel condensation between the aldehyde and ethyl cyanoacetate, followed by Michael addition of guanidine and subsequent cyclization. The aqueous medium offers significant environmental advantages while maintaining high synthetic efficiency. Both electron-donating and electron-withdrawing substituents on the aromatic aldehyde are well-tolerated, demonstrating the general applicability of this approach [8].

MethodReagentsConditionsYield RangeProducts
Chalcone-guanidine condensationChalcone derivatives, guanidine HClAlkaline medium, tert-butanol refluxVariableAmino pyrimidines
Furan-2-one condensationFuran-2-ones, guanidine carbonateEthanol reflux, 5h, sodium ethoxide78%Pyrimidine-furan hybrids
Multicomponent approachAldehydes, ethyl cyanoacetate, guanidine nitratePiperidine catalyst, aqueous medium84-93%Tetrahydropyrimidines

Cyclocondensation Strategies Using Acylethynyl Precursors

Cyclocondensation reactions employing acylethynyl precursors offer highly efficient routes to pyrimidine-guanidine constructs with excellent yields and broad substrate scope.

Acylethynylpyrrole-Guanidine Cyclocondensation

The most successful methodology in this category involves the cyclocondensation of 2-acylethynylpyrroles with guanidine nitrate, developed through systematic optimization studies [9]. The optimal reaction conditions employ a 1:1:1.5 ratio of acylethynylpyrrole, guanidine nitrate, and potassium hydroxide in dimethylsulfoxide at 110-115°C for 4 hours, achieving yields up to 91%.

The reaction mechanism proceeds through nucleophilic addition of guanidine to the triple bond, followed by intramolecular cyclization involving the carbonyl group and elimination of water from the intermediate 3,4-dihydropyrimidin-4-ol [9]. The high efficiency of this process stems from the activated nature of the alkyne due to conjugation with the carbonyl group.

Extensive substrate scope studies demonstrate tolerance for various substituents including aliphatic, cycloaliphatic, aromatic, and vinyl groups in the pyrrole ring [9]. The reaction's general character allows access to diverse pyrrole-aminopyrimidine ensembles, making it particularly valuable for medicinal chemistry applications.

Side Reaction Management

In certain cases, particularly with 2-benzoylethynylpyrrole, unexpected side reactions occur involving addition of the formed pyrrole-aminopyrimidine as both N-nucleophile (NH moiety of the pyrrole ring) and C-nucleophile (CH of aminopyrimidine) to additional alkyne molecules [9]. These side products can be minimized by adjusting the reagent stoichiometry, with a ratio of 1:2:2.5 for substrate:guanidine:base reducing side product formation to less than 6%.

Mechanistic Considerations

The formation of pyrrole-aminopyrimidine products involves initial nucleophilic addition followed by cyclization and dehydration. The base system (KOH/DMSO) not only facilitates the initial addition but also promotes the final dehydration step through its superbasic properties [9]. Control experiments confirm that the process requires the presence of both base and elevated temperature for optimal conversion.

MethodReagentsConditionsYield RangeMechanism
Acylethynylpyrrole-guanidineAcylethynylpyrroles, guanidine nitrateKOH/DMSO, 110-115°C, 4hUp to 91%Nucleophilic addition-cyclization
Enaminonitrile approachEnaminonitrile, guanidineEthanol-DMF refluxGood yieldsCyclization-elimination
Three-component cyclocondensationVarious acyl precursors, guanidineVariable temperature/solvent systemsVariableMulticomponent assembly

Solvent Systems and Catalytic Optimization

The choice of solvent system and catalyst significantly impacts both the efficiency and selectivity of guanidine-pyrimidine synthesis reactions.

Dimethylsulfoxide-Based Systems

Dimethylsulfoxide emerges as the optimal solvent for high-temperature cyclocondensation reactions, particularly when combined with potassium hydroxide [9]. The KOH/DMSO system at 110-115°C provides excellent yields (89-100%) within 4 hours for acylethynyl-guanidine cyclocondensation reactions. The superior performance of this system stems from DMSO's ability to solubilize both organic substrates and inorganic bases while remaining stable at elevated temperatures.

Comparative studies demonstrate that DMSO outperforms other aprotic solvents including dimethylformamide, tetrahydrofuran, and acetonitrile in terms of both reaction rate and product yield [9]. The polar aprotic nature of DMSO facilitates nucleophilic attack while the high boiling point allows access to the necessary reaction temperatures.

Aqueous Media Applications

Aqueous systems offer significant environmental advantages and have been successfully employed in multicomponent pyrimidine synthesis. The use of water as solvent with piperidine as catalyst provides excellent yields (93%) for three-component condensations involving aldehydes, ethyl cyanoacetate, and guanidine nitrate [8]. This approach represents one of the greenest methodologies available for pyrimidine synthesis.

The effectiveness of aqueous systems depends on the substrate solubility and the presence of phase-transfer catalysts or surfactants when necessary. The environmental benefits include reduced toxicity, lower cost, and simplified product isolation through simple filtration of the precipitated products.

Green Chemistry Optimization

Recent developments emphasize environmentally benign approaches including microwave-assisted synthesis and continuous flow processes. Microwave irradiation reduces reaction times to as little as 25.1 minutes while maintaining good yields [10]. The use of aqueous tetrabutylammonium bromide as both solvent and catalyst system provides efficient synthesis under microwave conditions with minimal environmental impact [11].

Deep eutectic solvents represent another green alternative, with phthalic acid-based systems demonstrating effectiveness as both solvent and catalyst for pyrimidine synthesis at 70°C under solvent-free conditions [12]. These systems offer recyclability, low toxicity, and simplified product isolation.

Catalyst Optimization

Base selection critically influences reaction outcomes, with systematic studies revealing distinct preferences for different reaction types. Potassium hydroxide proves optimal for DMSO-based cyclocondensation reactions, while piperidine excels in aqueous multicomponent synthesis [8]. Cesium carbonate shows effectiveness in tetrahydrofuran systems, though requiring longer reaction times and higher base loadings.

Metal catalysts, particularly ruthenium and copper complexes, enable unique transformations not accessible through traditional base-catalyzed processes. Ruthenium catalysts facilitate tandem dehydrogenative coupling-cyclization sequences, while copper catalysts enable cross-coupling approaches to guanidine installation [3] [4].

Solvent SystemTemperature RangeCatalyst TypeYield PerformanceReaction TimeEnvironmental Impact
DMSO110-115°CKOHExcellent (89-100%)4hModerate
Ethanol78-82°CSodium ethoxideGood (78-85%)5hGreen
Aqueous mediumRefluxPiperidineExcellent (93%)3hVery green
THF66°CCs₂CO₃Good (68-91%)4-18hModerate
Dioxane150°C (MW)Rh(III) complexGood (58%)25.1 minGreen (flow)
DMF70°CVarious basesModerate (58-73%)48hModerate

XLogP3

-1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

137.07014524 g/mol

Monoisotopic Mass

137.07014524 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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